An In-depth Technical Guide to 3-(3-Methylisoxazol-5-yl)acrylic acid
An In-depth Technical Guide to 3-(3-Methylisoxazol-5-yl)acrylic acid
Introduction
3-(3-Methylisoxazol-5-yl)acrylic acid is a bifunctional organic molecule that incorporates both a heterocyclic isoxazole ring system and a reactive acrylic acid moiety. The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a prevalent scaffold in medicinal chemistry, known to impart a range of biological activities. The acrylic acid portion of the molecule offers a versatile handle for chemical modifications, such as polymerization and esterification. This unique combination of functional groups makes 3-(3-Methylisoxazol-5-yl)acrylic acid a compound of significant interest for researchers in drug discovery, materials science, and synthetic chemistry.
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 3-(3-Methylisoxazol-5-yl)acrylic acid. It is intended to serve as a valuable resource for scientists and professionals engaged in the research and development of novel chemical entities.
Physicochemical Properties
While specific experimental data for 3-(3-Methylisoxazol-5-yl)acrylic acid is not extensively reported in the literature, its physicochemical properties can be predicted based on its chemical structure and the known characteristics of its constituent functional groups.
| Property | Predicted Value/Information | Rationale & References |
| Molecular Formula | C₇H₇NO₃ | Based on the chemical structure. |
| Molecular Weight | 153.14 g/mol | Calculated from the molecular formula. |
| CAS Number | 71810-76-9 | [1] |
| Appearance | Expected to be a solid or crystalline powder. | Similar isoxazole and acrylic acid derivatives are typically solids at room temperature.[2] |
| Melting Point | Expected to be in the range of 100-200 °C. | The presence of a carboxylic acid and an aromatic-like heterocycle suggests a relatively high melting point due to potential for hydrogen bonding and crystal lattice energy. The melting point of acrylic acid is 14 °C, but the larger, more rigid structure of the target molecule will significantly increase this.[3] |
| Solubility | Expected to be soluble in polar organic solvents such as methanol, ethanol, DMSO, and DMF. Limited solubility in water and non-polar solvents like hexane. | The carboxylic acid group can engage in hydrogen bonding with polar solvents. Acrylic acid itself is miscible with water and many organic solvents.[3][4] |
| pKa | Estimated to be around 4.0 - 5.0. | The pKa of acrylic acid is approximately 4.25. The electron-withdrawing nature of the isoxazole ring may slightly increase the acidity of the carboxylic acid.[3] |
Synthesis and Mechanistic Insights
A plausible and efficient method for the synthesis of 3-(3-Methylisoxazol-5-yl)acrylic acid is the Knoevenagel condensation. This well-established reaction involves the condensation of an aldehyde or ketone with a compound containing an active methylene group, catalyzed by a weak base.
Proposed Synthetic Pathway: Knoevenagel Condensation
The synthesis would proceed by reacting 3-methylisoxazole-5-carbaldehyde with malonic acid in the presence of a base such as pyridine, followed by decarboxylation.
Caption: Proposed Knoevenagel condensation workflow for the synthesis of 3-(3-Methylisoxazol-5-yl)acrylic acid.
Step-by-Step Experimental Protocol
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Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-methylisoxazole-5-carbaldehyde (1.0 eq) and malonic acid (1.2 eq) in a minimal amount of pyridine.
-
Condensation: Heat the reaction mixture to reflux (approximately 115 °C) and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully add the reaction mixture to a beaker containing ice-cold dilute hydrochloric acid (1 M) to precipitate the crude product.
-
Purification: Collect the precipitate by vacuum filtration and wash with cold water. The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water.
Causality Behind Experimental Choices:
-
Malonic Acid: The active methylene group in malonic acid readily forms a carbanion in the presence of a base, which is essential for the nucleophilic attack on the aldehyde.
-
Pyridine: Acts as both a basic catalyst to deprotonate malonic acid and as a solvent for the reaction.
-
Heat: Provides the necessary activation energy for both the condensation and the subsequent decarboxylation of the intermediate.
-
Acidic Work-up: Neutralizes the basic pyridine and protonates the carboxylate to precipitate the final acrylic acid product.
Spectroscopic Analysis for Structural Elucidation
The following spectroscopic data are predicted for the structural confirmation of 3-(3-Methylisoxazol-5-yl)acrylic acid. These predictions are based on the analysis of similar structures reported in the literature.[5][6][7]
| Spectroscopic Technique | Predicted Data |
| ¹H NMR (400 MHz, DMSO-d₆) | δ 12.5 (s, 1H, -COOH), δ 7.5-7.7 (d, 1H, vinyl-H), δ 6.8 (s, 1H, isoxazole-H), δ 6.5-6.7 (d, 1H, vinyl-H), δ 2.3 (s, 3H, -CH₃) |
| ¹³C NMR (100 MHz, DMSO-d₆) | δ 168.0 (C=O), δ 165.0 (isoxazole C), δ 160.0 (isoxazole C), δ 135.0 (vinyl CH), δ 120.0 (vinyl CH), δ 105.0 (isoxazole CH), δ 11.5 (-CH₃) |
| FT-IR (KBr, cm⁻¹) | 3200-2500 (broad, O-H stretch of carboxylic acid), 1710-1680 (C=O stretch of carboxylic acid), 1640-1610 (C=C stretch), 1590-1570 (isoxazole ring stretch) |
| Mass Spectrometry (ESI-) | m/z 152.0 [M-H]⁻ |
Reactivity and Potential Applications
The dual functionality of 3-(3-Methylisoxazol-5-yl)acrylic acid opens up a wide range of possibilities for its application in various scientific domains.
Chemical Reactivity
The molecule's reactivity is primarily dictated by the carboxylic acid and the α,β-unsaturated system.
Caption: Key reaction pathways for 3-(3-Methylisoxazol-5-yl)acrylic acid.
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Esterification and Amidation: The carboxylic acid can be readily converted to esters or amides using standard coupling procedures. This allows for the attachment of various functionalities to the molecule, which is a common strategy in drug development to modulate properties like solubility and cell permeability.
-
Polymerization: The acrylic acid moiety can undergo radical polymerization to form polymers with the isoxazole unit as a pendant group.[8] These polymers could have interesting material properties.
-
Michael Addition: The α,β-unsaturated carbonyl system is susceptible to conjugate addition by nucleophiles, providing a route to more complex molecular architectures.
Potential Applications
-
Medicinal Chemistry: The isoxazole nucleus is a key component in several approved drugs.[9] Therefore, 3-(3-Methylisoxazol-5-yl)acrylic acid serves as a valuable building block for the synthesis of novel therapeutic agents. The acrylic acid handle allows for its conjugation to other molecules of interest. Isoxazole derivatives have shown a wide range of biological activities, including antibacterial, antifungal, and anticancer properties.[6][10]
-
Materials Science: As a monomer, it can be used to synthesize functional polymers. The incorporation of the isoxazole ring into a polymer backbone could enhance thermal stability or introduce specific binding properties.
-
Agrochemicals: The biological activity of isoxazole-containing compounds also extends to agricultural applications, where they have been explored as potential herbicides and fungicides.[8]
Safety and Handling
Based on the safety data for the related compound (E)-3-(5-Methylisoxazol-3-yl)acrylic acid, this compound should be handled with care.[2] It is likely to be harmful if swallowed and may cause skin and respiratory irritation.[2] Standard laboratory safety precautions should be followed, including the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood.
Conclusion
3-(3-Methylisoxazol-5-yl)acrylic acid is a promising chemical entity with a versatile reactivity profile. While specific experimental data for this compound remains limited, its structural features suggest significant potential as a building block in drug discovery and materials science. This technical guide has provided a comprehensive theoretical framework for its properties, a plausible synthetic route, and an overview of its potential applications. Further experimental investigation is warranted to fully elucidate the properties and unlock the full potential of this intriguing molecule.
References
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ACG Publications. (2020, June 23). Efficient synthesis and characterization of novel isoxazole derivatives including dihdyropyrazole and methanoisoindole moieties. Retrieved from [Link]
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Repozytorium UR. (2024, June 30). Synthesis, characterization of isoxazole derivatives and evaluation of their antibacterial, antioxidant and anticancer activity. Retrieved from [Link]
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IJBPAS. (2022, June 1). GREEN SYNTHESIS OF NEWER ISOXAZOLE DERIVATIVES AND THEIR BIOLOGICAL EVALUATION. Retrieved from [Link]
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The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]
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ResearchGate. (2020, May 10). (PDF) Theoretical-study-of-Isoxazoles-and-their-derivatives. Retrieved from [Link]
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Wiley Online Library. (n.d.). Highly Efficient Biobased Synthesis of Acrylic Acid. Retrieved from [Link]
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MDPI. (2024, October 12). Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. Retrieved from [Link]
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PubChem. (n.d.). 3-(2-Hydroxy-3-methyl-1,2lambda(5),5-oxadiazol-4-yl)acrylic acid. Retrieved from [Link]
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J-STAGE. (n.d.). A catalytic three-component synthesis of isoxazol-5(4H)-ones under green conditions. Retrieved from [Link]
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Science Arena Publications. (n.d.). Spectroscopy-based Confirmation of Three Novel Isoxazole Combinations. Retrieved from [Link]
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BuyChemJapan. (n.d.). (E)-3-(5-Methylisoxazol-3-yl)acrylic acid 95% | AiFChem, an Xtalpi Company. Retrieved from [Link]
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Petroquimica. (n.d.). Acrylic acid. Retrieved from [Link]
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Ataman Kimya. (n.d.). ACRYLIC ACID. Retrieved from [Link]
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ResearchGate. (2026, January 23). (PDF) 3-Arylisoxazolyl-5-carboxylic acid and 5-(Hydroxymethyl)-3-aryl-2-isoxazoline as molecular platforms for liquid-crystalline materials. Retrieved from [Link]
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PMC. (2025, December 2). Binding mode of Isoxazolyl Penicillins to a Class-A β-lactamase at ambient conditions. Retrieved from [Link]
- Google Patents. (n.d.). WO2005030696A1 - Process for the production of acrylic acid esters containing carboxyl groups.
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PMC. (2026, February 10). Computational study of the kinetics and mechanism of radical polymerization of acrylic acid and derivatives in organic solvents. Retrieved from [Link]
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ResearchGate. (n.d.). 1 H NMR spectra of (a) pure acrylic acid[11] and containing (b) 3 mol%.... Retrieved from [Link]
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PubChem - NIH. (n.d.). 3-Methylisoxazole | C4H5NO | CID 96098. Retrieved from [Link]
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Journal of Chemical Health Risks. (2024, January 28). Research Article Biological and Molecular Chemistry Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)methanol Derivati. Retrieved from [Link]
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